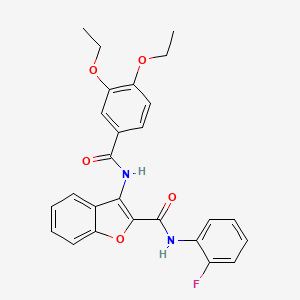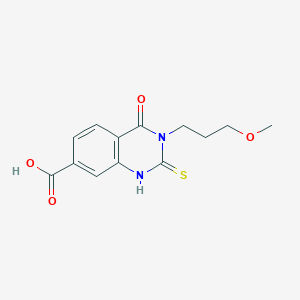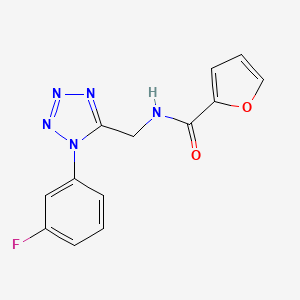![molecular formula C9H10ClN3O2 B2680417 5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride CAS No. 2279122-49-3](/img/structure/B2680417.png)
5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride is a chemical compound . It is a useful intermediate for the improved synthesis of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with a substituted pyridine as the raw material. Under the action of hydroxylamine-O-sulfonic acid, a substituted N-amino pyridine sulfate is obtained. This is then subjected to a 1,3-dipolar cycloaddition reaction with ethyl propynoate to generate a derivative of pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester. This derivative is then hydrolyzed into an acid under the action of a 30% NaOH aqueous solution .Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a pyrazole ring and a pyridine ring . The InChI code for this compound is 1S/C9H13N3O2.ClH/c10-4-6-1-2-12-8(3-6)7(5-11-12)9(13)14;/h5-6H,1-4,10H2,(H,13,14);1H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the action of hydroxylamine-O-sulfonic acid on a substituted pyridine, a 1,3-dipolar cycloaddition reaction, and a hydrolysis reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 231.68 . It is a solid compound . The melting point and storage temperature are not explicitly mentioned in the search results.科学的研究の応用
Synthesis of Heterocyclic Compounds
Research has demonstrated that pyrazolo[1,5-a]pyridine derivatives serve as key intermediates in the synthesis of a broad array of heterocyclic compounds. For instance, the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can lead to the formation of diverse derivatives including pyrazolo[3,4-b]pyridines, isoxazolo[5,4-b]pyridines, and furo[2,3-b]pyridines. These compounds find applications in developing pharmaceuticals with varying biological activities (Harb et al., 1989).
Combinatorial Chemistry and Drug Discovery
The Combes-type reaction involving acyl pyruvates and electron-rich amino heterocycles, including pyrazolo[1,5-a]pyridine derivatives, has been utilized to generate libraries of fused pyridine-4-carboxylic acids. These libraries are pivotal in drug discovery, enabling the rapid synthesis and screening of compounds for various pharmacological activities. This approach underscores the role of pyrazolo[1,5-a]pyridine derivatives in facilitating the discovery of new therapeutic agents (Volochnyuk et al., 2010).
Antimicrobial and Antiviral Applications
Pyrazolo[1,5-a]pyridine derivatives have been synthesized and tested for their antimicrobial and antiviral properties. For example, certain pyrazolopyridine derivatives have shown moderate to good activity against a range of Gram-positive and Gram-negative bacteria. This highlights their potential as templates for developing new antimicrobial agents (Panda et al., 2011).
Antileishmanial Activity
In the quest for new treatments against Leishmania, a series of pyrazolo[3,4-b]pyridine-5-carboxylic esters were synthesized and evaluated for antileishmanial activity. The structural modification of these compounds and their subsequent biological evaluation exemplify the application of pyrazolo[1,5-a]pyridine derivatives in addressing neglected tropical diseases (Mello et al., 2004).
特性
IUPAC Name |
5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.ClH/c10-4-6-1-2-12-8(3-6)7(5-11-12)9(13)14;/h1-3,5H,4,10H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTECROSGMZCICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C=C1CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2680337.png)
![2-(3'-(4-Fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2680338.png)


![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetonitrile oxalate](/img/structure/B2680347.png)
![N-[cyano(2,3-dimethoxyphenyl)methyl]-3-ethylthiophene-2-carboxamide](/img/structure/B2680348.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2680349.png)
![2-cyclopentyl-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2680353.png)
![N-[4-[[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2680354.png)



